REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:8][C:7]([CH3:11])([CH:9]=[CH2:10])[CH2:6][CH2:5][CH:4]1[C:12]([CH3:14])=[CH2:13])[CH3:2].[H][H]>[Pd]>[CH2:9]([C:7]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:12]([CH3:13])[CH3:14])[CH:3]([CH2:1][CH3:2])[O:8]1)[CH3:10]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exothermically from 20° C. to approximately 50° C.
|
Type
|
CUSTOM
|
Details
|
The H2 absorption
|
Type
|
CUSTOM
|
Details
|
107% of theoretical H2 was absorbed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
this was then rinsed with ethanol
|
Type
|
CUSTOM
|
Details
|
The material obtained in this way
|
Type
|
DISTILLATION
|
Details
|
was distilled via a 120 cm column
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OC(C(CC1)C(C)C)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |